BIO7662

Integrin α4β1 Binding affinity Radioligand binding

Select BIO7662 for its unique picomolar binding (Kd<10pM) to both resting and Mn²⁺-activated α4β1. This metal-ion sensitivity, distinguishing it from analogues like BIO1211, is critical for divalent cation studies. With near-complete α4β1 selectivity over α4β7, it ensures unambiguous pathway interrogation in VCAM-1 competition and sustained blockade assays.

Molecular Formula C38H48N6O8S
Molecular Weight 748.9 g/mol
Cat. No. B12368099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIO7662
Molecular FormulaC38H48N6O8S
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C38H48N6O8S/c1-25(2)23-33(43(4)34(45)24-27-16-18-28(19-17-27)40-38(50)42-30-14-9-8-11-26(30)3)35(46)39-21-20-31(37(48)49)41-36(47)32-15-10-22-44(32)53(51,52)29-12-6-5-7-13-29/h5-9,11-14,16-19,25,31-33H,10,15,20-24H2,1-4H3,(H,39,46)(H,41,47)(H,48,49)(H2,40,42,50)/t31-,32-,33-/m0/s1
InChIKeyHPRBEUPNEQOLRR-ZDCRTTOTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(2S)-1-(Benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid (BIO-7662): High‑Affinity α4β1 Integrin Antagonist for Mechanistic Studies


(2S)-2-[[(2S)-1-(Benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid, commonly known as BIO-7662 (CAS 327613-10-5), is a synthetic small‑molecule antagonist of the integrin α4β1 (Very Late Antigen‑4, VLA‑4) . This compound is distinguished by a benzenesulfonyl‑pyrrolidine cap, a central leucine‑derived scaffold bearing an N‑methyl‑o‑tolylurea‑phenylacetyl moiety, and a butanoic acid terminus, conferring high potency and remarkable metal‑ion‑dependent binding behaviour. BIO‑7662 is utilized extensively as a probe to dissect α4β1 integrin‑ligand interactions, particularly in the context of divalent cation regulation and integrin activation states [1].

Why BIO-7662 Cannot Be Replaced by Other α4β1 Integrin Antagonists in Precision Research


Although multiple small‑molecule α4β1 antagonists are commercially available (e.g., BIO‑1211, TCS 2314, BIO5192), they exhibit marked differences in binding affinity, metal‑ion dependence, and selectivity across integrin activation states. Substituting BIO‑7662 with another in‑class compound without verifying its unique binding profile can lead to misinterpretation of integrin biology, particularly in experiments where the interplay between divalent cations (Ca2+, Mg2+, Mn2+) and ligand binding is central [1]. The evidence below quantifies precisely where BIO‑7662 differs from its closest analogues, enabling informed procurement decisions based on experimental requirements rather than generic potency claims.

Quantitative Differentiation of BIO-7662 Against α4β1 Integrin Antagonist Comparators


Binding Affinity (Kd) Comparison: BIO‑7662 vs. BIO‑1211 and TCS 2314

BIO-7662 binds to α4β1 integrin with a dissociation constant (Kd) of <10 pM, measured on Jurkat cells in the presence of either 1 mM Mn2+ (activated state) or 1 mM Mg2+/Ca2+ (non‑activated state) [1]. In contrast, the related antagonist BIO-1211 exhibits a Kd of 70 pM for the activated form of α4β1, representing at least a 7‑fold lower affinity [2]. The comparator TCS 2314, another α4β1 antagonist, has a reported IC50 of 4.4 nM (approximately 440‑fold higher than the upper limit of BIO-7662's Kd), underscoring the extreme potency of BIO-7662 in direct binding assays .

Integrin α4β1 Binding affinity Radioligand binding

Integrin Subtype Selectivity: BIO‑7662 Preferentially Targets α4β1 Over α4β7

BIO-7662 exhibits high selectivity for α4β1 over α4β7. In competitive binding studies using 35S‑compound 1 (a dual α4β1/α4β7 antagonist) on RPMI‑8866 cells (predominantly α4β7), BIO‑7662 inhibited only 29% of binding, whereas it completely inhibited binding to Jurkat cells (primarily α4β1) under identical conditions [1]. By comparison, BIO‑1211, while also α4β1‑selective, displays an IC50 of 0.004 µM for α4β1 versus 2 µM for α4β7 (500‑fold selectivity), but lacks the absolute α4β1‑preference observed with BIO‑7662 in the dual‑antagonist probe assay . This makes BIO‑7662 a cleaner tool for dissecting α4β1‑specific signaling without confounding α4β7 activity.

Integrin selectivity α4β7 Cell adhesion

Metal Ion Dependence: BIO‑7662 Binding Is Uniquely Modulated by Ca2+ Compared to BIO‑1211

The metal ion dependence of ligand binding differs dramatically between BIO‑7662 and BIO‑1211. ED50 values for the metal ion dependence of binding, determined on purified α4β1, show that the two inhibitors diverge by 2‑fold for Mn2+, 30‑fold for Mg2+, and >1000‑fold for Ca2+ [1]. Specifically, low Ca2+ concentrations (ED50 = 5–10 µM) stimulate BIO‑7662 binding to α4β1, whereas BIO‑1211 requires substantially higher Ca2+ concentrations or is minimally affected. This demonstrates that BIO‑7662 binding is exceptionally sensitive to the local divalent cation environment, a property not shared by other α4β1 antagonists and essential for studies of integrin activation states and allosteric regulation.

Divalent cations Integrin activation Allosteric regulation

Binding to Non‑Activated Integrin: BIO‑7662 Recognizes Resting α4β1 with High Affinity

BIO‑7662 binds with Kd < 10 pM to both the Mn2+‑activated conformation of α4β1 and the non‑activated (resting) conformation that exists in 1 mM Mg2+/Ca2+ [1]. This is a distinctive feature; many α4β1 antagonists (e.g., BIO‑1211) exhibit markedly reduced affinity for the non‑activated state (Kd for BIO‑1211 on non‑activated α4β1 is not reported but inferred to be >70 pM based on metal‑ion‑dependent assays). The ability to target resting integrins makes BIO‑7662 an indispensable tool for probing the early steps of integrin activation and for experiments where integrin must be labeled prior to stimulation.

Integrin activation Conformational states Inside‑out signaling

Direct Competition with Endogenous Ligands VCAM‑1 and CS‑1

BIO‑7662 directly competes with the natural α4β1 ligands VCAM‑1 and CS‑1 for binding to the integrin, as demonstrated by the ability of unlabeled BIO‑7662 to fully displace [35S]BIO‑7662 and inhibit cell adhesion to VCAM‑1‑coated surfaces [1]. In contrast, BIO‑1211, while also a competitive inhibitor, exhibits a faster off‑rate (koff = 1.4 × 10‑4 s‑1) and may not fully recapitulate the prolonged residence time of BIO‑7662 under physiological cation conditions [2]. The direct competition with VCAM‑1 and CS‑1, combined with the ultra‑high affinity, positions BIO‑7662 as a gold‑standard reference compound for calibrating integrin‑ligand interaction assays.

VCAM‑1 CS‑1 Ligand competition Adhesion assay

Recommended Applications for BIO-7662 Based on Verified Differential Evidence


Probing Integrin Activation States and Metal Ion‑Dependent Conformational Changes

BIO‑7662's unique ability to bind both non‑activated (Ca2+/Mg2+) and Mn2+‑activated α4β1 with Kd < 10 pM [1] makes it the preferred probe for studies examining how divalent cations regulate integrin conformation. Its >1000‑fold difference in Ca2+ ED50 compared to BIO‑1211 [1] allows precise mapping of Ca2+‑binding site occupancy and allosteric coupling, which is not achievable with less metal‑sensitive antagonists.

High‑Resolution Radioligand Binding and Competitive Displacement Assays

The picomolar affinity (Kd < 10 pM) [1] and direct competition with VCAM‑1/CS‑1 [1] qualify BIO‑7662 as an ideal radiolabeled ([35S]) tracer for quantifying α4β1 receptor density, screening novel antagonists, and validating ligand‑binding site occupancy. Its high affinity reduces background and enables detection at low receptor expression levels, superior to lower‑affinity probes like TCS 2314 (IC50 = 4.4 nM) .

Discriminating α4β1‑Specific Signaling in Mixed Integrin Populations

When experiments require unambiguous attribution of cellular responses to α4β1 rather than α4β7, BIO‑7662's near‑complete inhibition of α4β1‑mediated binding (100%) versus only 29% inhibition of α4β7 [2] provides the necessary selectivity. This contrasts with dual antagonists or less selective inhibitors, ensuring that observed effects stem from α4β1 engagement alone.

Long‑Term Cell Adhesion and Wash‑Out Experiments

Owing to its tight‑binding characteristics and sustained competition with VCAM‑1 [1], BIO‑7662 is suitable for assays requiring prolonged integrin blockade, such as flow‑chamber adhesion studies or in vitro migration assays. Its slower apparent off‑rate compared to BIO‑1211 (koff = 1.4 × 10‑4 s‑1) [3] minimizes signal loss during wash steps, improving assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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